3-(4-Isopropylphenoxy)azetidine
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Overview
Description
3-(4-Isopropylphenoxy)azetidine is a chemical compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods highlight the versatility and efficiency of synthesizing azetidines under different conditions.
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs large-scale cyclization reactions and ring-opening polymerizations. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylphenoxy)azetidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can lead to a variety of substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alkoxides are frequently used in substitution reactions.
Major Products Formed
Scientific Research Applications
3-(4-Isopropylphenoxy)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylphenoxy)azetidine involves its interaction with molecular targets and pathways within biological systems. The compound’s azetidine ring is known for its high ring-strain energy, which contributes to its reactivity and ability to interact with various molecular targets . This interaction can lead to the modulation of biological pathways, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: These five-membered nitrogen-containing heterocycles are less strained and more stable compared to azetidines.
Uniqueness
3-(4-Isopropylphenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenoxy)azetidine |
InChI |
InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
SBQBCRLQKMDNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2CNC2 |
Origin of Product |
United States |
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